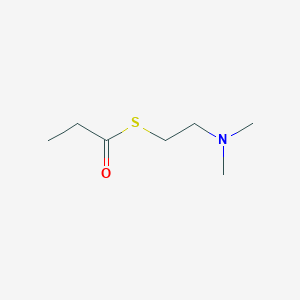
S-(2-(Dimethylamino)ethyl) propanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-(Dimethylamino)ethyl) propanethioate is an organic compound with the molecular formula C8H17NOS It is a thioester derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group and an ethyl group substituted with a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Dimethylamino)ethyl) propanethioate typically involves the reaction of 2-(dimethylamino)ethanol with propanethioic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction can be represented as follows:
2-(Dimethylamino)ethanol+Propanethioic acid→S-(2-(Dimethylamino)ethyl) propanethioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-(Dimethylamino)ethyl) propanethioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioesters depending on the reagents used.
Applications De Recherche Scientifique
S-(2-(Dimethylamino)ethyl) propanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism by which S-(2-(Dimethylamino)ethyl) propanethioate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioester moiety can undergo nucleophilic attack by various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biochemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(2-(Dimethylamino)ethyl) butanethioate
- S-(2-(Dimethylamino)ethyl) methylthioacetate
- S-(2-(Dimethylamino)ethyl) ethylthioacetate
Uniqueness
S-(2-(Dimethylamino)ethyl) propanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
24395-12-8 |
|---|---|
Formule moléculaire |
C7H15NOS |
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
S-[2-(dimethylamino)ethyl] propanethioate |
InChI |
InChI=1S/C7H15NOS/c1-4-7(9)10-6-5-8(2)3/h4-6H2,1-3H3 |
Clé InChI |
XHQZHDMBONUQBX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)SCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















